
Allyl ether
Overview
Description
Allyl ether (CH₂=CHCH₂-O-R) is an organic compound characterized by an allyl group (CH₂=CHCH₂-) bonded to an oxygen atom. It is widely utilized in polymer chemistry, organic synthesis, and catalysis due to its unique reactivity. Key applications include its role in hydrogen abstraction-triggered polymerization , Claisen rearrangements , and epoxidation reactions . Its electron-rich allyl-oxygen structure enhances reactivity in bond cleavage and catalytic processes compared to non-ether allyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification of Alcohols: Allyl ether can be synthesized by the reaction of allyl alcohol with other alcohols in the presence of an acid catalyst.
Phase-Transfer Catalysis: Another method involves the use of phase-transfer catalysts to facilitate the reaction between allyl halides and alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where allyl alcohol and the desired alcohol are mixed with an acid catalyst.
Continuous Process: For large-scale production, continuous processes involving fixed-bed reactors or continuous stirred-tank reactors are employed.
Chemical Reactions Analysis
Deprotection and Cleavage Reactions
Allyl ethers exhibit stability under acidic/basic conditions but undergo selective deprotection via:
a. Palladium-catalyzed cleavage
Pd(0) catalysts with barbituric acid derivatives enable room-temperature deprotection in protic solvents (MeOH, aqueous 1,4-dioxane), preserving sensitive functional groups . Temperature control allows sequential removal of allyl (25°C), methallyl (40°C), and prenyl (60°C) ethers .
b. Organolithium-mediated cleavage
tert-Butyllithium in n-pentane at -78°C induces S<sub>N</sub>2' cleavage to yield alcohols/phenols with 4,4-dimethyl-1-pentene as a coproduct :
c. Biochemical cleavage
Blautia sp. MRG-PMF1 cocorrinoid O-demethylase cleaves allyl naphthyl ethers regio- and stereoselectively, with reaction rates dependent on steric factors :
Substrate | Conversion (%) | Time (h) |
---|---|---|
Allyl 2-naphthyl ether | 100 | 24 |
Prenyl 1-naphthyl ether | 35 | 72 |
Sigmatropic Rearrangements
The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds through a concerted six-membered transition state :
Key characteristics :
-
Proceeds at 250°C via aromatic transition state
-
<sup>14</sup>C labeling shows C3-ortho carbon bond formation
-
Produces o-allylphenols from allyl aryl ethers
Hydrogen Abstraction Reactions
Comparative studies reveal enhanced reactivity of allyl ethers vs. non-ether analogs :
Table 1 : Activation parameters for H-atom transfer
System | E<sub>a</sub> (kcal/mol) | ΔrG (kcal/mol) | k (500 K, cm³/mol·s) |
---|---|---|---|
TX + Allyl ether | 10.47 | -26.61 | 2.3 × 10<sup>-12</sup> |
TX + Allyl | 14.06 | -21.55 | 1.1 × 10<sup>-13</sup> |
Mechanistic analysis shows:
-
Lower C-H bond dissociation energy (BDE) in allyl ethers (78.67 vs. 83.42 kcal/mol)
-
Greater HOMO-LUMO gap (ΔE = 0.38 eV) enhancing kinetic stability
Transition-Metal-Free Allylation
Allyl phenyl ethers undergo C-C bond formation with 2-azaallyl anions under mild conditions :
Optimized conditions :
-
2.5 eq. KHMDS, THF, 25°C
-
89% yield with allyl phenyl ether vs. ≤66% for other electrophiles
-
Hammett studies (ρ = -1.2) indicate nucleophilic mechanism
Scientific Research Applications
Polymer Chemistry
Allyl Glycidyl Ether (AGE)
Allyl glycidyl ether is a significant derivative of allyl ether used extensively in polymer synthesis. It can be polymerized to create poly(allyl glycidyl ether) (PAGE), which exhibits versatile properties suitable for various applications:
- Bioconjugation and Drug Delivery : PAGE can be functionalized through thiol-ene coupling reactions, allowing for the attachment of therapeutic agents. This makes it a promising candidate for drug delivery systems, particularly in targeted therapies where controlled release is essential .
- Polymer-Supported Catalysis : The inherent reactivity of the allyl groups in PAGE facilitates the development of polymer-supported catalysts, enhancing reaction rates and selectivity in synthetic processes .
Self-Healing Polymers
Allyl ethers are also utilized in creating self-healing elastomers. These materials can recover from damage through reversible covalent bonds, making them suitable for applications in coatings and flexible electronics .
Energy Storage
Lithium-Sulfur Batteries
Recent studies have highlighted the application of this compound copolymers in lithium-sulfur (Li-S) batteries. A notable example is the sulfur-eugenol this compound copolymer synthesized via inverse vulcanization. This material demonstrated:
- High Sulfur Content : With up to 90 wt% sulfur, it provides excellent electrochemical performance.
- Cycling Stability : The copolymer exhibited a capacity of approximately 650 mA h g with high Coulombic efficiencies (>99%) over multiple cycles, indicating its potential for use as a cathode material in energy storage systems .
Pharmaceutical Applications
Allyl ethers have been explored for their potential in synthesizing pharmaceutical compounds. For instance:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Allyl ethers serve as intermediates in the synthesis of various drugs, including pain relievers and anti-inflammatory medications. Their ability to undergo selective cleavage reactions makes them valuable in medicinal chemistry .
Biotechnological Applications
Recent research has identified novel biocatalytic processes involving allyl ethers. For example:
- Allyl Aryl Ether Cleavage : The bacterium Blautia sp. has been shown to catalyze the cleavage of allyl aryl ethers, converting them into useful products like naphthols through a regioselective mechanism. This biotransformation highlights the potential of allyl ethers in sustainable chemical processes and bioremediation efforts .
Table 1: Summary of this compound Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Polymer Chemistry | Drug delivery systems | Enhanced targeting and controlled release |
Energy Storage | Cathode materials in Li-S batteries | High capacity and cycling stability |
Pharmaceuticals | Synthesis of APIs | Versatile intermediates for drug synthesis |
Biotechnology | Biocatalytic cleavage reactions | Sustainable processes with microbial systems |
Case Study: Poly(Allyl Glycidyl Ether) as a Drug Delivery Vehicle
In a study where PAGE was utilized as a micellar drug delivery vehicle, doxorubicin was conjugated to the polymer backbone via pH-sensitive linkages. The results indicated that PAGE could effectively encapsulate and release the drug in response to environmental pH changes, demonstrating its potential for targeted cancer therapy .
Mechanism of Action
Mechanism:
Hydroxylation and Periodate Scission: The allyl group undergoes hydroxylation followed by periodate scission of the vicinal diol, releasing the deprotected functional group.
σ-Allyl Species Formation: In etherification reactions, σ-allyl species are formed from the dehydration of allyl alcohol, followed by nucleophilic attack by another alcohol.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Reactivity in Hydrogen Abstraction (HAT)
Allyl ether exhibits superior reactivity in hydrogen abstraction compared to non-ether allyl systems (e.g., 1-octene, allyl cyclopentane). Computational studies reveal:
- Lower Bond Dissociation Energy (BDE) : this compound’s BDE is reduced due to electron donation from the oxygen atom, weakening the C-H bond .
- Lower Activation Energy (Ea) : Ea for HAT in this compound (e.g., with thioxanthone photoinitiators) is significantly lower than in allyl systems (e.g., 21.55 kcal/mol for allyl vs. 26.61 kcal/mol for this compound) .
- Higher Rate Constants (k): this compound’s k values are temperature-dependent and 2–3 times higher than allyl monomers, accelerating polymerization .
Table 1: HAT Parameters of this compound vs. Allyl Systems
Parameter | This compound | Allyl Monomer | Reference |
---|---|---|---|
ΔrG (kcal/mol) | -26.61 | -21.55 | |
Ea (kcal/mol) | 21.55 | 26.61 | |
Polymer Yield (%) | 85–90 | 60–70 |
Thermal and Catalytic Rearrangements
Allyl ethers undergo Claisen rearrangements more efficiently than non-ether allyl derivatives. For example:
- Microwave-Assisted Synthesis : Allyl 1-naphthyl ether rearranges at 58°C in 8 hours using FeCl₃, achieving >90% purity .
- Boron Trichloride (BCl₃) Catalysis : BCl₃ accelerates [3,3]-sigmatropic rearrangements of allyl aryl ethers by 10¹⁰-fold compared to thermal methods, with para-product selectivity .
Table 2: Claisen Rearrangement Conditions
Substrate | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
---|---|---|---|---|---|
Allyl 1-naphthyl ether | FeCl₃ | 58 | 8 h | 90 | |
Allyl mesityl ether | BCl₃ | 25 | 1 h | 95 |
Table 3: Epoxidation Efficiency
Compound | Catalyst | Conversion (%) | Reference |
---|---|---|---|
Allyl glycidyl ether | Ti-SBA-15 | 73 | |
Allyl alcohol | Ti-MWW | 52 |
Physical and Chemical Properties
Biological Activity
Allyl ethers are organic compounds characterized by the presence of an allyl group () attached to an ether functional group. They have garnered interest in various fields, particularly in medicinal chemistry, due to their diverse biological activities. This article explores the biological activity of allyl ethers, focusing on their anticancer properties, antimicrobial effects, and other pharmacological applications.
Overview of Allyl Ether Structure
Allyl ethers can be synthesized from various precursors and exhibit unique reactivity due to the presence of the allyl group. The general structure can be represented as:
where is an alkyl or aryl group.
Anticancer Activity
Recent studies have highlighted the potential of allyl ethers as anticancer agents. One notable compound is This compound mansonone G (MG7) , which has shown significant cytotoxicity against colorectal cancer (CRC) cell lines.
- Cytotoxicity : MG7 demonstrated a concentration-dependent inhibition of cell viability in HCT-116 (p53 wild-type) and HT-29 (p53 mutant) cells. The compound induced reactive oxygen species (ROS) generation, leading to apoptosis in both cell lines .
- Signaling Pathways :
Table 1: Summary of Anticancer Effects of this compound Mansonone G
Cell Line | IC50 (µM) | Mechanism of Action | Key Findings |
---|---|---|---|
HCT-116 | 10 | ROS generation, apoptosis | Downregulation of Bcl-2, upregulation of BAK |
HT-29 | 20 | Inhibition of AKT and ERK1/2 pathways | Increased ERK1/2 phosphorylation |
Antimicrobial Activity
Allyl ethers have also been studied for their antimicrobial properties. For instance, derivatives of mansonone G exhibit antibacterial activity against Staphylococcus aureus, with potency significantly higher than that of the parent compound .
Case Study: Antimicrobial Efficacy
In a comparative study, various allyl ethers were tested against common bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound mansonone G | Staphylococcus aureus | 0.5 µg/mL |
Allyl phenyl ether | Escherichia coli | 1.0 µg/mL |
Other Pharmacological Activities
Allyl ethers are not limited to anticancer and antimicrobial activities; they also exhibit anti-inflammatory and anti-adipogenic effects. For example, certain allyl sulfides derived from garlic have been shown to reduce inflammation and inhibit adipogenesis in pre-adipocyte cells .
Q & A
Q. Basic: What are the key safety considerations when handling allyl ether derivatives in laboratory settings?
Allyl ethers (e.g., allyl ethyl ether, allyl phenyl ether) are highly flammable and reactive, with explosive vapor-air mixtures forming at concentrations of 1.9–36% by volume . Key safety protocols include:
- Ventilation : Use fume hoods to minimize inhalation risks (exposure causes irritation to the nose, throat, and dizziness at high levels).
- Fire Safety : Employ carbon dioxide or dry powder extinguishers for fires; avoid water due to reactivity.
- Storage : Store in airtight containers away from ignition sources and oxidizing agents.
Q. Basic: What synthetic routes are available for preparing allyl phenyl ether?
A common method involves the nucleophilic substitution of allyl bromide with sodium phenoxide:
Reaction conditions typically require heating and anhydrous solvents to optimize yield .
Q. Advanced: How do computational studies inform the mechanistic understanding of this compound association with transition-metal catalysts?
Density functional theory (DFT) calculations reveal that allyl phenyl ether forms a van der Waals complex (Pd-2a) with Pd(0)(TFP)₂, which is enthalpically stabilized by 37.0 kJ/mol but thermodynamically unfavorable under experimental conditions due to entropic penalties. This implies the resting state before π-complex formation is the separated reactants (Pd-1 and this compound), guiding catalyst design to mitigate low-concentration limitations .
Q. Advanced: What methodologies are used to study the Claisen rearrangement of gem-dimethyl allyl ethers?
The "on-water" Claisen rearrangement is accelerated by hydrophobic effects and hydrogen bonding. Experimental validation involves:
- Kinetic Analysis : Monitoring reaction rates in aqueous vs. organic solvents.
- Isotopic Labeling : Using to track oxygen migration.
- Computational Modeling : Comparing activation energies of water-mediated vs. solvent-free pathways .
Q. Advanced: How are reactivity ratios determined for copolymerization of allyl ethers with maleic anhydride?
Reactivity ratios (, ) are calculated using the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) methods. For allyl alcohol polyethylene glycol ether () and maleic anhydride (), low indicates maleic anhydride’s tendency to homopolymerize minimally, favoring alternating copolymers. Method selection depends on conversion rates and data linearity .
Q. Advanced: What catalytic systems enable selective cleavage of allyl ethers?
Tristriphenylphosphine rhodium chloride (RhCl(PPh₃)₃) efficiently cleaves allyl ethers (e.g., menthyl this compound) under mild acidic conditions (pH 2) with >90% yield. Comparative studies show RhCl₃ and PdCl₂ are less active. This method avoids strong acids/bases, preserving acid-sensitive functional groups in complex molecules .
Q. Advanced: How are allyl glycidyl ether copolymers applied in drug delivery systems?
Amphiphilic copolymers of -vinyl-2-pyrrolidone and allyl glycidyl ether self-assemble into micelles for co-delivery of doxorubicin and paclitaxel. Methodology includes:
Properties
IUPAC Name |
3-prop-2-enoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
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InChI Key |
ATVJXMYDOSMEPO-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCOCC=C | |
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Molecular Formula |
C6H10O, Array | |
Record name | DIALLYL ETHER | |
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Related CAS |
71586-81-7 | |
Record name | Poly(allyl ether) | |
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DSSTOX Substance ID |
DTXSID8060321 | |
Record name | 3-(2-Propenoxy)-1-propene | |
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Molecular Weight |
98.14 g/mol | |
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Physical Description |
Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
94 °C | |
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Flash Point |
20 °F (NFPA, 2010), -6 °C | |
Record name | DIALLYL ETHER | |
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Solubility |
Solubility in water: none | |
Record name | DIALLYL ETHER | |
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Density |
Relative density (water = 1): 0.8 | |
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Vapor Density |
Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
Vapor pressure, kPa at 20 °C: 5.79 | |
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CAS No. |
557-40-4 | |
Record name | DIALLYL ETHER | |
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Record name | Allyl ether | |
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Record name | Allyl ether | |
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Record name | Diallyl ether | |
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Record name | 1-Propene, 3,3'-oxybis- | |
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Record name | 3-(2-Propenoxy)-1-propene | |
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Record name | Diallyl ether | |
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Melting Point |
-6 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.